trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid
Overview
Description
trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid: is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclopropane ring, and an acetic acid functional group attached to the cyclopropane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Oxabicyclo[31One common method involves the epoxidation of a suitable cyclopropane precursor using peracids or other oxidizing agents . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid may involve large-scale epoxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields . The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
Chemistry: trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid is used as a building block in organic synthesis, enabling the construction of more complex molecules through various chemical transformations .
Biology: In biological research, this compound can serve as a probe to study enzyme mechanisms and reaction pathways involving epoxide intermediates .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials, including polymers and resins with unique properties .
Mechanism of Action
The mechanism of action of trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent adducts. This interaction can modulate the activity of the target molecules, influencing various biochemical pathways and cellular processes.
Comparison with Similar Compounds
cis-3-Oxabicyclo[3.1.0]hexane-6-acetic acid: Similar structure but with different stereochemistry.
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid group.
3-Oxabicyclo[3.1.0]hexane-6-methanol: Similar structure but with a methanol group instead of an acetic acid group.
Uniqueness: trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid is unique due to its specific stereochemistry and the presence of the acetic acid functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-[(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)1-4-5-2-10-3-6(4)5/h4-6H,1-3H2,(H,8,9)/t4?,5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSCSVKDPCUZBY-GOHHTPAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CC(=O)O)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2CC(=O)O)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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